molecular formula C26H23ClN2S2 B11643790 N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline

N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline

Cat. No.: B11643790
M. Wt: 463.1 g/mol
InChI Key: LKFRLSFBXXZGFK-UHFFFAOYSA-N
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Description

N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline is a complex heterocyclic compound featuring a fused dithioloquinoline core. Its structure includes a benzyl group at position 5, three methyl groups at positions 4, 4, and 7, and a 3-chloroaniline substituent. The dithiolo[3,4-c]quinoline scaffold incorporates two sulfur atoms, contributing to unique electronic and steric properties.

Properties

Molecular Formula

C26H23ClN2S2

Molecular Weight

463.1 g/mol

IUPAC Name

5-benzyl-N-(3-chlorophenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C26H23ClN2S2/c1-17-12-13-21-22(14-17)29(16-18-8-5-4-6-9-18)26(2,3)24-23(21)25(31-30-24)28-20-11-7-10-19(27)15-20/h4-15H,16H2,1-3H3

InChI Key

LKFRLSFBXXZGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.

    Benzylation and Methylation:

    Formation of the Chloroaniline Moiety: This involves the reaction of the intermediate compound with 3-chloroaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolo ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the chloroaniline moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of quinoline derivatives with biological targets. It may also serve as a probe for investigating the mechanisms of action of related compounds.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, while the dithiolo ring and chloroaniline moiety can modulate these interactions. The compound may exert its effects through the inhibition of specific enzymes or the modulation of receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound CAS 351337-77-4
Core Structure Dithiolo[3,4-c]quinoline Dithiolo[3,4-c]quinoline
Position 5 Substituent Benzyl group (C₆H₅CH₂) None (unsubstituted)
Aromatic Substituent 3-Chloroaniline (electron-withdrawing Cl atom) 2,3-Dimethylphenyl (electron-donating CH₃ groups)
Methyl Groups 4,4,7-Trimethyl 4,4,7-Trimethyl
Molecular Formula Not fully reported; estimated higher MW due to benzyl/Cl C₂₁H₂₁N₂S₂

Key Differences and Implications

The 3-chloroaniline moiety confers electronegativity, which may influence binding interactions in biological systems (e.g., via halogen bonding). In contrast, the 2,3-dimethylphenyl group in CAS 351337-77-4 provides electron-donating methyl groups, altering electronic density and reactivity .

Physicochemical Properties :

  • The chloro substituent likely increases polarity and melting point relative to the dimethylphenyl analogue.
  • The benzyl group may reduce solubility in aqueous media compared to CAS 351337-77-3.

Research Findings and Limitations

  • CAS 351337-77-4 is cataloged in chemical libraries (e.g., ZINC1804463, STK053182), indicating its use in high-throughput screening .
  • The target compound’s benzyl and chloro groups position it as a candidate for structure-activity relationship (SAR) studies, but experimental data on synthesis, stability, or efficacy are absent in open-source literature.

Biological Activity

The compound N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of dithioloquinoline derivatives. Its structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₂S₂
  • Molecular Weight : 358.93 g/mol
  • IUPAC Name : this compound

This unique structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of dithioloquinoline. For instance, certain synthesized compounds have shown significant inhibition of key protein kinases involved in cancer progression:

CompoundTarget KinaseIC50 (µM)
2aJAK30.36
2bNPM1-ALK0.25
2ccRAF[Y340D]0.78
2qcRAF[Y341D]5.34

These findings indicate that derivatives similar to the target compound may possess strong antitumor properties by inhibiting critical signaling pathways in cancer cells .

The mechanism by which these compounds exert their biological effects includes:

  • Inhibition of Protein Kinases : The compounds have been shown to inhibit various protein kinases that play essential roles in cell signaling pathways associated with cancer and inflammation.
  • Induction of Apoptosis : Some derivatives exhibit the ability to induce apoptosis in cancer cells, suggesting a potential role as chemotherapeutic agents .

Other Biological Activities

In addition to antitumor activity, there is evidence suggesting that these compounds may also possess:

  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation markers.
  • Chemoprotective Effects : Predicted probabilities indicate that these compounds could offer protection against chemical-induced damage .

Study on Inhibition Profiles

A comprehensive study evaluated the biological activity profiles of several derivatives, including the target compound. Key findings included:

  • In vitro Screening : Various derivatives were subjected to ELISA assays to determine their inhibitory activity against protein kinases. Compounds demonstrated varying degrees of inhibition ranging from moderate (12–56%) to high (84–96%).

Lipophilicity and Structure-Activity Relationship

Research indicates that the lipophilicity of these compounds significantly influences their biological activity. For example:

  • Log k Values : Higher lipophilicity (as indicated by log k values) correlates with increased antiviral and anticancer activities. Compounds with optimal electronic properties and substituents showed enhanced efficacy against specific targets while maintaining low cytotoxicity levels in normal cells .

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